Anti-Proliferative Activity: Class-Level Inference from Adamantane-Thiadiazole Hybrids
In the 2021 study by Wassel et al., a library of 17 adamantane-1,3,4-thiadiazole hybrids with varied acetamide-based 2-substituents was evaluated for anti-proliferative activity. While CAS 392320-92-2 was not explicitly listed, the SAR data demonstrate that minor structural modifications to the acetamide group can shift IC50 values dramatically. For instance, the most potent compounds (e.g., 5, 14c, 17) achieved wild-type EGFR IC50 values between 71.5 and 85 nM and double-mutant EGFR L858R/T790M IC50 values as low as 0.27–0.78 nM, comparable to erlotinib (0.21 nM) [1]. This class-level evidence suggests that the specific N-methyl-2-phenylacetamide substitution in the target compound likely confers a distinct biological profile, though no direct quantitative comparison exists.
| Evidence Dimension | EGFR wild-type inhibitory activity (IC50) |
|---|---|
| Target Compound Data | Not available in published literature |
| Comparator Or Baseline | Compound 17: IC50 71.5–85 nM (wild-type EGFR); double-mutant IC50 0.27–0.78 nM |
| Quantified Difference | Cannot be calculated due to missing target data |
| Conditions | In vitro enzymatic assay; cell-free system |
Why This Matters
Indicates that the 1,3,4-thiadiazole-adamantane chemotype can achieve nanomolar potency against clinically relevant EGFR mutants, highlighting the need to evaluate the specific compound rather than defaulting to generic thiadiazoles.
- [1] Wassel, M.M.S.; Ammar, Y.A.; Elhag Ali, G.A.M.; Belal, A.; Mehany, A.B.M.; Ragab, A. Development of adamantane scaffold containing 1,3,4-thiadiazole derivatives: Design, synthesis, anti-proliferative activity and molecular docking study targeting EGFR. Bioorganic Chemistry 2021, 110, 104794. View Source
